Product packaging for Diethylbutylphosphonite(Cat. No.:)

Diethylbutylphosphonite

Cat. No.: B8421658
M. Wt: 178.21 g/mol
InChI Key: PNMVQEZSXXIHHI-UHFFFAOYSA-N
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Description

Historical Development of Organophosphorus Chemistry

The origins of organophosphorus chemistry can be traced back to the early 19th century. A notable early milestone was the synthesis of the first organophosphate cholinesterase inhibitor, tetraethyl pyrophosphate (TEPP), in 1854 by Philippe de Clermont. d-nb.info The field saw significant expansion in the 1930s and 1940s, largely through the work of the German chemist Gerhard Schrader and his team. d-nb.info Their research into phosphorus-containing compounds as potential insecticides led to the discovery of highly toxic nerve agents like tabun (B1200054) and sarin. d-nb.infochemsrc.com Following World War II, research into organophosphorus compounds intensified globally, leading to the development of a vast array of pesticides, flame retardants, and pharmaceuticals, and establishing fundamental reaction mechanisms like the Michaelis-Arbuzov reaction. chemsrc.comwikipedia.org

Classification and Structural Characteristics of Phosphonites within Phosphorus(III) Chemistry

Organophosphorus compounds are broadly classified based on the oxidation state of the phosphorus atom, which can range from -3 to +5. rsc.org Diethylbutylphosphonite belongs to the class of phosphorus(III) compounds, often denoted as P(III). Within this class, there are several families distinguished by the substituents attached to the phosphorus atom.

Phosphonites are characterized by the general formula R-P(OR')₂, where a direct phosphorus-carbon bond coexists with two phosphorus-oxygen bonds (alkoxy groups). msu.edu They are structurally intermediate between phosphinites (R₂P(OR')) and phosphites (P(OR')₃). msu.edu The presence of both a P-C bond and P-O-R linkages gives phosphonites a unique reactivity profile, distinct from other P(III) families like phosphines (PR₃).

P(III) Compound Class General Formula Key Structural Feature
PhosphinesR₃PThree P-C bonds
PhosphinitesR₂P(OR')Two P-C bonds, one P-O bond
Phosphonites RP(OR')₂ One P-C bond, two P-O bonds
PhosphitesP(OR')₃Three P-O bonds

Fundamental Principles of P(III) Reactivity and Bonding

The chemistry of trivalent phosphorus compounds is dominated by the lone pair of electrons on the phosphorus atom, which makes them excellent nucleophiles and reducing agents. rsc.org This nucleophilicity is the driving force for many of their characteristic reactions.

Bonding: The phosphorus atom in phosphonites is typically pyramidal, similar to the nitrogen in amines. The bonding involves three σ-bonds, and the non-bonding lone pair resides in an orbital with significant s-character. As a third-row element, phosphorus has accessible d-orbitals, which can participate in p-d bonding, allowing for an expansion of the valence shell octet in higher oxidation states (P(V)), such as in the products of phosphonite oxidation. rsc.org

Reactivity:

Nucleophilic Attack: The lone pair on the P(III) center readily attacks electrophilic centers. A cornerstone reaction for phosphonites is the Michaelis-Arbuzov reaction, where the phosphorus atom attacks an alkyl halide. wikipedia.org This reaction proceeds through a quasi-phosphonium salt intermediate which then rearranges to a stable pentavalent phosphinate product, RP(=O)(OR'). wikipedia.org

Oxidation: P(III) compounds are easily oxidized to the corresponding P(V) species. The reaction with oxygen, sulfur, or other oxidizing agents typically forms a stable phosphoryl (P=O) or thiophosphoryl (P=S) group. This high affinity for oxygen provides a thermodynamic driving force for many reactions. rsc.org

Ligand Chemistry: The ability of the phosphorus lone pair to coordinate to metal centers makes P(III) compounds, including phosphonites, effective ligands in organometallic catalysis. semanticscholar.orgtdx.cat By tuning the electronic and steric properties of the substituents (the butyl and ethoxy groups in this compound), the behavior of the resulting metal catalyst can be modified. tdx.cat

Overview of this compound's Position in Academic Research

This compound (CAS 51503-25-4), also known as butyldiethoxyphosphine, is not a widely commercialized chemical but serves as a specialized reagent and intermediate in academic and synthetic chemistry. chemsrc.com Its primary role in research is twofold:

Synthetic Intermediate: It is frequently used as a precursor for the synthesis of butylphosphinates via the Michaelis-Arbuzov reaction. d-nb.infonih.gov This provides a reliable method for creating a P-C bond and installing a butyl group onto a phosphorus center, leading to more complex phosphonate (B1237965) and phosphinate structures which may have applications in materials science or medicinal chemistry.

Ligand in Catalysis: Like other phosphines and phosphites, this compound can act as a ligand for transition metals used in homogeneous catalysis. scielo.br Its specific combination of a butyl group and two ethoxy groups provides a distinct steric and electronic profile that can influence the activity and selectivity of catalytic processes such as hydroformylation. semanticscholar.orgscielo.br

The compound is often prepared and used in situ or handled with care due to its reactivity, particularly its susceptibility to oxidation and the Arbuzov rearrangement. d-nb.info Its presence in the literature is often linked to the synthesis of its more stable P(V) analogue, diethyl butylphosphonate, or as part of a library of ligands for catalytic screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19O2P B8421658 Diethylbutylphosphonite

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19O2P

Molecular Weight

178.21 g/mol

IUPAC Name

butyl(diethoxy)phosphane

InChI

InChI=1S/C8H19O2P/c1-4-7-8-11(9-5-2)10-6-3/h4-8H2,1-3H3

InChI Key

PNMVQEZSXXIHHI-UHFFFAOYSA-N

Canonical SMILES

CCCCP(OCC)OCC

Origin of Product

United States

Synthetic Methodologies for Diethylbutylphosphonite and Analogous Phosphonites

Established Synthetic Routes to Phosphonites

Traditional methods for synthesizing phosphonites have been the bedrock of organophosphorus chemistry for decades. These routes typically involve readily available starting materials and well-understood reaction mechanisms.

One of the most direct and widely used methods for preparing phosphonites is the reaction of a phosphorus(III) halide with an alcohol, a process known as alcoholysis. For a compound like diethylbutylphosphonite, this can be envisioned starting from butyldichlorophosphine. The dichlorophosphine reacts sequentially with two equivalents of ethanol (B145695). The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine), to neutralize the hydrochloric acid (HCl) byproduct that is formed. nih.govlibretexts.org This prevents the acid from catalyzing undesirable side reactions.

The stepwise substitution of the chlorine atoms allows for the controlled introduction of the ethoxy groups onto the phosphorus center. The general reaction is as follows:

Step 1: Butyldichlorophosphine reacts with the first equivalent of ethanol.

Step 2: The resulting intermediate, ethyl butylchlorophosphonite, reacts with the second equivalent of ethanol to yield the final product, this compound.

Reactant 1Reactant 2BaseProductByproduct
ButyldichlorophosphineEthanol (2 equiv.)Triethylamine (2 equiv.)This compoundTriethylamine hydrochloride

Transesterification is a versatile method for synthesizing phosphonites by exchanging the alkoxy groups of a starting phosphonite or phosphite (B83602) ester with a different alcohol. nih.gov This process is often catalyzed by either an acid or a base (e.g., sodium alkoxide). For instance, this compound could be prepared by reacting a more readily available phosphonite, such as dimethylbutylphosphonite, with an excess of ethanol. The equilibrium is driven towards the desired product by removing the lower-boiling alcohol (methanol in this case) through distillation.

Alternatively, a widely available phosphite, like triethyl phosphite, can undergo a reaction that involves both P-C bond formation and alcoholysis. However, a more direct transesterification approach involves the reaction of a dialkyl phosphite with an alcohol under specific conditions. acs.org Titanium-based catalysts have also been shown to mediate the transesterification of phosphorus esters. cdnsciencepub.com

Starting EsterAlcoholCatalyst (Example)Desired ProductDisplaced Alcohol
DimethylbutylphosphoniteEthanol (excess)Sodium EthoxideThis compoundMethanol
Triethyl PhosphiteButanolAcid/BaseThis compoundEthanol

Phosphonites can also be synthesized by the reduction of corresponding pentavalent phosphorus (P(V)) compounds, such as phosphonates. The corresponding precursor for this compound would be diethyl butylphosphonate. This reduction involves the removal of the phosphoryl oxygen atom (P=O). A variety of reducing agents can accomplish this transformation, with hydrosilanes (like trichlorosilane (B8805176) or hexachlorodisilane) in the presence of a base being particularly effective. nih.gov This method is crucial when the desired phosphonite is difficult to prepare directly or when the P(V) precursor is more accessible. While the reduction of tertiary phosphine (B1218219) oxides to phosphines is more common, the principle extends to phosphonates. nih.gov

P(V) PrecursorReducing AgentProduct
Diethyl butylphosphonateHydrosilanes (e.g., Si2Cl6)This compound

Novel and Emerging Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of new methods that often utilize catalytic systems to achieve higher efficiency, selectivity, and functional group tolerance under milder reaction conditions.

The formation of P-C and P-O bonds through catalysis represents a significant step forward in organophosphorus synthesis.

P-O Bond Formation: Catalytic methods for the selective synthesis of phosphite diesters using zinc(II) catalysts have been developed. These reactions proceed by introducing two different alcohols onto a phosphorus(III) center, releasing a non-nucleophilic alcohol as the only byproduct. rsc.org This approach offers a highly efficient and atom-economical route to unsymmetrical phosphonites and related compounds. organic-chemistry.org

P-C Bond Formation: The Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphonates, H-phosphinates, or secondary phosphine oxides with aryl or vinyl halides, is a cornerstone of modern P-C bond formation. nih.gov This methodology can be adapted to synthesize the butyl-phosphorus bond. For example, a palladium catalyst can couple a butyl halide or equivalent with a diethyl phosphite to form diethyl butylphosphonate, which could then be reduced as described in section 2.1.3. ethz.ch Advances in this area focus on using more efficient ligands, milder conditions, and expanding the scope of coupling partners. beilstein-journals.org

Bond TypeCatalytic System (Example)ReactantsProduct Type
P-OZn(OPiv)2Phosphorylating agent + AlcoholsPhosphite/Phosphonite Esters
P-CPd(PPh3)4Diethyl phosphite + Butyl HalideDiethyl butylphosphonate

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. researchgate.netrsc.org This strategy relies on a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate radical intermediates. scilit.com

In the context of synthesizing phosphonites, photoredox catalysis can be applied to C-P bond formation. nih.gov For example, a suitable butyl precursor could be converted into a butyl radical through a photoredox cycle. This carbon-centered radical could then be trapped by a P(III) nucleophile, such as triethyl phosphite, leading to the formation of the P-C bond in a subsequent step, often resembling an Arbuzov-type reaction. thieme-connect.com Dual catalytic systems, combining a photoredox catalyst with another metal catalyst (e.g., gold or nickel), have also been developed to couple H-phosphonates with various partners, showcasing the versatility of this approach. scilit.com This methodology avoids the need for harsh reagents and pre-functionalized substrates, aligning with the principles of green chemistry.

Photocatalyst (Example)Reaction TypeSubstrate 1Substrate 2Bond Formed
Eosin YC-P CouplingButyl radical precursorDiethyl H-phosphonateC-P
Ru(bpy)32+C-P CouplingAryl Diazonium SaltH-phosphonateC-P

Flow Chemistry Techniques for Phosphonite Production

The application of flow chemistry, or continuous flow processing, represents a significant advancement in the synthesis of phosphonites, including this compound and its analogs. This methodology offers numerous advantages over traditional batch processing, primarily revolving around enhanced reaction control, improved safety, and greater scalability. In a flow chemistry setup, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. This approach allows for precise manipulation of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities of the desired products.

The inherent design of continuous flow systems provides a superior surface-area-to-volume ratio, which facilitates rapid heat exchange. This is particularly advantageous for the often exothermic reactions involved in phosphonite synthesis, allowing for excellent temperature control and minimizing the formation of byproducts. The small reaction volumes at any given moment significantly enhance the safety profile of the process, especially when dealing with reactive or hazardous reagents.

Microreactors, a key technology in flow chemistry, offer even greater control over reaction conditions due to their small channel dimensions (typically in the 10–1000 μm range). mdpi.com This miniaturization leads to enhanced heat and mass transfer rates, shorter residence times, and improved energy and material efficiency. mdpi.com The integration of in-line analytical techniques allows for real-time monitoring and optimization of the reaction, further streamlining the production process. mt.comneuroquantology.com

While specific studies on the continuous flow synthesis of this compound are not extensively detailed in the public domain, the principles have been successfully applied to the production of analogous phosphonates. For instance, the synthesis of dialkyl H-phosphonates and α-aminophosphonates has been effectively demonstrated in continuous flow microwave reactors. tandfonline.comresearchgate.net These studies showcase the ability to fine-tune reaction conditions to favor the desired product with high selectivity. tandfonline.com

The Michaelis–Arbuzov rearrangement, a fundamental reaction for the formation of phosphonates, has also been adapted to continuous flow systems, enabling the efficient synthesis of various alkyl phosphonates from the corresponding trialkyl phosphites and alkyl bromides. thieme-connect.comthieme-connect.com These processes can be operated at elevated temperatures and pressures, which would be challenging and potentially hazardous in large-scale batch reactors. mt.com

The table below summarizes representative conditions and outcomes for the synthesis of analogous phosphonate (B1237965) compounds using flow chemistry techniques, illustrating the potential for the production of this compound.

ProductReactantsReaction TypeReactor TypeTemperature (°C)Residence TimeYield
n-butyl methyl H-phosphonatedimethyl H-phosphonate, n-butanolAlcoholysisContinuous flow microwave10030 min53%
di(n-butyl) H-phosphonatedimethyl H-phosphonate, n-butanolAlcoholysisContinuous flow microwave17530 min91%
diethyl (n-butylamino)-phenylmethylphosphonateN-benzylidene(n-butyl)amine, diethyl phosphiteaza-Pudovik reactionContinuous flowData not availableData not availableSelective formation
Alkyl phosphonatesTrialkyl phosphites, Alkyl bromidesMichaelis–Arbuzov rearrangementContinuous flow300–3401–2.5 minUp to >99% conversion

The successful application of flow chemistry to these related phosphorus (III) and (V) compounds strongly suggests its applicability and potential benefits for the synthesis of this compound. The precise control over reaction parameters, enhanced safety, and potential for seamless scale-up make flow chemistry a highly attractive methodology for the modern production of phosphonites. researchgate.netstolichem.com

Reactivity and Reaction Mechanisms of Diethylbutylphosphonite

Oxidation and Reduction Chemistry

The phosphorus(III) center in diethylbutylphosphonite is readily susceptible to oxidation. P(III) phosphorylating agents are known to be sensitive to air and moisture and require a subsequent oxidation step to reach the more stable pentavalent state. nih.gov This transformation from P(III) to P(V) is a common and often facile process. This compound can be oxidized by a variety of common oxidizing agents, including molecular oxygen, hydrogen peroxide, or elemental sulfur. Oxidation with oxygen or peroxides yields the corresponding diethyl butylphosphonate, which contains a P=O double bond. Reaction with sulfur leads to the formation of diethyl butylthiophosphonate, containing a P=S double bond.

Conversely, the reduction of the P(III) center in this compound is not a typical reaction. The trivalent phosphorus is already in a relatively low oxidation state. Further reduction would necessitate the cleavage of the more stable P-O or P-C bonds, which generally requires harsh reducing conditions and is not a common synthetic transformation for this class of compounds.

Stereochemical Control and Stereoselectivity in Phosphonite Reactions

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. wikipedia.orgslideshare.net A reaction is considered stereoselective if it can lead to multiple stereoisomeric products, but one is formed in a greater amount. durgapurgovtcollege.ac.in This can be further classified as enantioselectivity (preferential formation of one enantiomer) or diastereoselectivity (preferential formation of one diastereomer). wikipedia.org

In reactions involving this compound, stereochemical outcomes become important when a new stereocenter is created. For instance, in the Arbuzov reaction, if the phosphorus atom becomes a chiral center upon conversion to P(V), a mixture of stereoisomers could be formed. The stereochemistry of the product can be influenced by steric and electronic factors during the reaction. youtube.com

While this compound itself is not chiral, it can participate in reactions where stereochemistry is controlled by external factors, such as chiral catalysts. For example, in reactions analogous to the Pudovik addition, chiral catalysts can be employed to achieve high levels of enantioselectivity. organic-chemistry.org Chiral aluminum complexes have been shown to effectively catalyze the addition of phosphites to aldehydes and imines, yielding enantioenriched products with high enantiomeric excess. organic-chemistry.org This demonstrates that while the phosphonite itself may be achiral, its reactions can be guided to produce specific stereoisomers under the influence of a chiral environment, which is a critical aspect of modern asymmetric synthesis. A reaction is stereospecific if the stereochemistry of the reactant dictates the stereochemistry of the product. masterorganicchemistry.com

Thermal and Chemical Stability under Reaction Conditions

This compound, an organophosphorus compound, exhibits a degree of stability that is highly dependent on the specific environmental and reaction conditions it is subjected to. While stable under normal storage conditions, its reactivity profile reveals susceptibility to thermal stress, hydrolysis, and oxidation, particularly under elevated temperatures and in the presence of certain reagents.

Thermal Stability

General trends for dialkyl alkylphosphonites suggest that thermal decomposition can be initiated at elevated temperatures, leading to the formation of various products. The exact temperature at which significant decomposition begins is influenced by factors such as the purity of the compound and the presence of any catalytic impurities.

Table 1: General Thermal Decomposition Characteristics of Dialkyl Alkylphosphonites

ParameterObservation
Decomposition Onset Elevated temperatures (specific values are compound-dependent)
Primary Gaseous Products Carbon monoxide (CO), Carbon dioxide (CO₂)
Primary Solid/Liquid Residue Oxides of phosphorus
Influencing Factors Purity, presence of catalysts, atmospheric conditions

This table presents generalized information for dialkyl alkylphosphonites due to the limited specific data for this compound.

Chemical Stability and Reactivity

The chemical stability of this compound is significantly influenced by the presence of water, acids, bases, and oxidizing agents.

Hydrolysis: Like other phosphonites, this compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric hindrance around the phosphorus atom. Generally, the hydrolysis of phosphonates proceeds in a stepwise manner, with the cleavage of the first ester group being followed by the cleavage of the second. Studies on analogous dialkyl phosphonates have shown that electron-withdrawing groups can increase the rate of hydrolysis, while sterically bulky groups can decrease it.

Table 2: Factors Influencing the Hydrolysis Rate of Dialkyl Alkylphosphonites

FactorEffect on Hydrolysis Rate
Acidic Conditions Catalyzes hydrolysis
Basic Conditions Catalyzes hydrolysis
Increased Temperature Increases rate
Steric Hindrance Decreases rate

This table is based on general principles of phosphonate (B1237965) hydrolysis and may be applicable to this compound.

Oxidation: Phosphonites are known to be sensitive to oxidizing agents. The phosphorus(III) center in this compound can be readily oxidized to a phosphorus(V) species, typically a phosphonate. This reactivity is a key consideration in its storage and handling, as exposure to air or other oxidants can lead to degradation of the compound.

Reactivity with Other Reagents: A significant reaction of phosphonites is the Michaelis-Arbuzov reaction. In this reaction, a trialkyl phosphite (B83602) (or a phosphonite) reacts with an alkyl halide to form a phosphonate. This reaction is a fundamental method for the formation of carbon-phosphorus bonds and is a key aspect of the reactivity of this compound. The reaction conditions, such as temperature, can influence the outcome and yield of the Michaelis-Arbuzov reaction.

Coordination Chemistry of Diethylbutylphosphonite

Diethylbutylphosphonite as a Ligand in Transition Metal Complexes

This compound's utility in coordination chemistry stems from the lone pair of electrons on the phosphorus atom, which makes it an effective Lewis base, capable of forming coordinate bonds with transition metals. The nature of this bond and the resulting complex architecture are influenced by the electronic and steric profile of the ligand.

In its fundamental state, this compound functions as a monodentate ligand, binding to a metal center through its single phosphorus atom. This coordination occurs via the donation of the phosphorus lone pair into a vacant d-orbital of the metal, forming a sigma (σ) bond. acs.orgnih.gov All phosphorus(III) ligands are known to be both σ-donors and π-acceptors. researchgate.net The strength of this σ-donation is a critical factor that influences the stability and reactivity of the resulting metal complex.

The electronic nature of a phosphorus ligand is a balance between its σ-donor and π-acceptor capabilities. researchgate.net The σ-donor strength generally follows the trend: phosphines > phosphonites > phosphites. Conversely, the π-acceptor strength follows the reverse trend: phosphites > phosphonites > phosphines. The π-acceptor character arises from the overlap of filled metal d-orbitals with the empty σ* orbitals of the phosphorus-oxygen bonds. umb.edu In this compound, the presence of one alkyl group (butyl) makes it a stronger σ-donor than a corresponding trialkyl phosphite (B83602), such as triethyl phosphite, P(OCH₂CH₃)₃. However, the two electronegative ethoxy groups make it a weaker σ-donor and a better π-acceptor than a trialkylphosphine like tributylphosphine, P(C₄H₉)₃. acs.orgnih.gov This intermediate electronic character allows for the modulation of a metal center's properties in a more nuanced way than is possible with the more extreme members of the phosphorus ligand family.

While this compound itself is a monodentate ligand, the phosphonite functional group can be incorporated into larger molecules to create bidentate or polydentate ligands. fiveable.me This design strategy is a powerful tool in coordination chemistry, as chelating ligands typically form more thermodynamically stable complexes compared to their monodentate counterparts, an observation known as the chelate effect.

The creation of a chelating phosphonite ligand involves synthesizing a molecule with a backbone that links two or more phosphonite moieties, or a phosphonite group with another donor type (e.g., an amine or an ether). alfachemic.comresearchgate.net For instance, a diphosphonite ligand could be constructed using an alkyl or aryl bridge between the two phosphorus atoms. The length and flexibility of this bridging group are critical design elements that determine the "bite angle" of the ligand—the P-M-P angle in the resulting metal complex—which in turn significantly influences the geometry and catalytic activity of the complex. sigmaaldrich.com By modifying the butyl or ethyl groups of a simple phosphonite to include additional donor atoms, polydentate ligands can be engineered for specific applications in catalysis or materials science. nih.gov

Electronic and Steric Parameters of Phosphonite Ligands (e.g., Tolman Electronic Parameter, Cone Angle Considerations)

To quantify and compare the properties of phosphorus ligands, a set of empirical parameters has been developed. The most widely used are the Tolman electronic parameter (TEP) and the Tolman cone angle (θ), which describe the electronic and steric properties of the ligand, respectively. libretexts.org

The Tolman Electronic Parameter (TEP) provides a measure of a ligand's electron-donating or -withdrawing ability. wikipedia.org It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in the infrared spectrum of a standard [LNi(CO)₃] complex. wikipedia.org A strongly σ-donating ligand increases the electron density on the nickel center. This increased electron density is then dispersed to the carbonyl ligands through π-backbonding, which strengthens the Ni-C bond and weakens the C-O bond, resulting in a lower ν(CO). libretexts.orgvanderbilt.edu Therefore, ligands with stronger donating abilities have lower TEP values.

Phosphonite ligands occupy an intermediate position on the TEP scale. Their TEP values are generally higher than those of trialkylphosphines but lower than those of trialkylphosphites, reflecting their intermediate electronic nature.

The Tolman Cone Angle (θ) is a measure of the steric bulk of a ligand. wikipedia.org It is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom (an idealized metal-phosphorus bond length), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. libretexts.orglibretexts.org A larger cone angle indicates greater steric hindrance around the metal center, which can limit the number of ligands that can coordinate and can influence the rates and selectivities of reactions. wikipedia.orglibretexts.org

For this compound, the cone angle would be influenced by the size and conformation of the butyl and ethoxy groups. It is expected to be larger than that of trimethyl phosphite but smaller than that of a bulky trialkylphosphine like tri-tert-butylphosphine.

Table 1: Comparison of Tolman Parameters for Representative Phosphorus Ligands
LigandTypeTolman Electronic Parameter (TEP, ν(CO) in cm⁻¹)Tolman Cone Angle (θ in °)
P(t-Bu)₃Phosphine (B1218219)2056.1182
PPh₃Phosphine2068.9145
P(C₄H₉)(OCH₂CH₃)₂PhosphoniteEst. ~2072Est. ~135
P(OEt)₃Phosphite2076.3109
PF₃Phosphite2110.0104

Note: Values for this compound are estimated based on trends observed between phosphines and phosphites.

Influence of Phosphonite Ligands on Metal Center Electronic Structure and Reactivity

The electronic and steric parameters of a phosphonite ligand like this compound directly translate into tangible effects on the properties of the metal center to which it is coordinated. manchester.ac.uk The balance of σ-donation and π-acceptance modulates the electron density at the metal, which in turn governs the complex's reactivity. researchgate.net

A higher degree of σ-donation from the phosphonite ligand enriches the metal center with electrons. This can make the metal more susceptible to oxidative addition, a key step in many catalytic cycles. Conversely, the ligand's π-acceptor character can help stabilize metal centers in low oxidation states by delocalizing excess electron density from the metal back to the ligand. alfachemic.com The intermediate electronic nature of this compound allows chemists to strike a delicate balance, stabilizing a metal complex without rendering it either too electron-rich or too electron-poor for a desired chemical transformation. acs.org

Steric bulk, as quantified by the cone angle, also plays a crucial role. A larger cone angle can create a protective "pocket" around the metal center, which can promote selective catalysis by controlling the approach of substrates. mdpi.com Furthermore, significant steric pressure from bulky ligands can favor lower coordination numbers and promote ligand dissociation, which can be a prerequisite for generating a catalytically active species.

Design Principles for Phosphonite-Based Ligands in Coordination Complexes

The tunability of phosphonite ligands is one of their most attractive features. By systematically varying the R and OR' groups, a library of ligands with a wide range of steric and electronic properties can be generated.

Electronic Tuning : To create a more strongly electron-donating phosphonite, the alkyl group (R) can be replaced with a more electron-releasing group, such as a tert-butyl group. Conversely, to increase the ligand's π-acidity, electron-withdrawing groups can be incorporated into the alkoxy (OR') substituents, for example, by using fluoroalkoxy groups.

Steric Tuning : The steric profile is readily adjusted by changing the size of the R and OR' groups. mdpi.com Increasing the chain length or branching of the butyl group or replacing the ethoxy groups with bulkier isopropoxy or phenoxy groups will increase the cone angle.

This ability to independently tune steric and electronic parameters allows for the rational design of ligands for specific catalytic applications. For example, in cross-coupling reactions, a bulky, electron-rich ligand might be desired to promote oxidative addition and subsequent reductive elimination. In hydroformylation, the electronic properties of the phosphonite ligand can influence the regioselectivity of the reaction. acs.org

Ligand Exchange and Substitution Reactions in Phosphonite Complexes

Ligand substitution is a fundamental reaction in coordination chemistry, where one ligand in a complex is replaced by another. libretexts.org The rate and mechanism of these reactions are highly dependent on the properties of the metal, the solvent, the entering ligand, and the ligand being replaced.

Complexes containing phosphonite ligands undergo substitution reactions, and their lability is influenced by both steric and electronic factors. studymind.co.uk A metal-phosphonite bond might be weakened by significant steric repulsion between the phosphonite and other ligands in the coordination sphere, leading to a faster rate of dissociative substitution. In a dissociative mechanism, the phosphonite ligand first dissociates from the metal center, creating an unsaturated intermediate that is then captured by the entering ligand. libretexts.org

Conversely, if the metal center is electron-poor and coordinatively unsaturated, an associative mechanism, where the entering ligand first coordinates to the metal before the phosphonite departs, may be favored. The strength of the metal-phosphorus bond, which is a function of the ligand's σ-donor and π-acceptor properties, will also influence the activation energy for the substitution process. nih.gov Generally, stronger σ-donors form stronger M-P bonds, potentially slowing the rate of dissociative substitution.

Catalytic Applications of Diethylbutylphosphonite and Its Derivatives

Homogeneous Catalysis Using Phosphonite Ligands

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. This allows for high activity and selectivity under mild reaction conditions due to the well-defined nature of the catalytic species. Phosphonite ligands, including structures analogous to diethylbutylphosphonite, are instrumental in stabilizing the metal center and modulating its reactivity.

Applications in Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi)

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation in modern organic synthesis. masterorganicchemistry.comtezu.ernet.in The choice of ligand is critical for the efficiency of these reactions, as it influences the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. nih.gov Bulky and electron-rich phosphine (B1218219) ligands have been shown to dramatically improve the efficiency of these couplings. nih.gov

Phosphonite and related phosphite (B83602) ligands have proven effective in these transformations. For instance, palladium complexes of diethyl phosphite, a compound structurally similar to this compound, have been successfully employed in the coupling of dihalo-1,10-phenanthrolines. researchgate.net These catalytic systems demonstrate high efficiency in constructing biaryl structures, which are prevalent in pharmaceuticals and advanced materials. nih.gov In the Suzuki-Miyaura coupling, the phosphonite ligand facilitates the transmetalation step between the organoboron reagent and the palladium center and promotes the final reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov Similarly, in Heck and Negishi couplings, the ligand stabilizes the active palladium species and promotes the desired bond formations. masterorganicchemistry.comresearchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling using a P-Ligand Catalyst
ParameterCondition
Catalyst Pd(OAc)₂ / Dialkylbiaryl phosphine ligand
Substrates Aryl Halides (Ar-X), Arylboronic Acids (Ar'-B(OH)₂)
Base K₃PO₄ or K₂CO₃
Solvent Toluene or DME
Temperature Room Temperature to 100 °C
Catalyst Loading 0.00005 to 2 mol%
Typical Yield >90%
Data derived from studies on bulky phosphine ligands analogous to phosphonites in Suzuki-Miyaura couplings. nih.gov

Role in Hydrogenation and Hydroformylation Processes

Rhodium- and ruthenium-catalyzed hydrogenation and hydroformylation are large-scale industrial processes for the production of alcohols, aldehydes, and other bulk chemicals. nih.govresearchgate.net Phosphorus ligands are pivotal in controlling both the activity and selectivity of these transformations. nih.govresearchgate.net Phosphonites and related phosphite ligands, as strong π-acceptors, can significantly influence the electronic properties of the metal center. alfachemic.com

In hydrogenation, phosphonite ligands can be used to create highly active catalysts for the reduction of various functional groups. For example, rhodium complexes with phosphine-phosphite ligands have been shown to be highly effective in the asymmetric hydrogenation of dehydroamino acid derivatives. acs.org The electronic properties of the phosphonite moiety are crucial for achieving high turnover frequencies.

Hydroformylation (oxo synthesis) involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. A key challenge is controlling the regioselectivity to favor either the linear or branched aldehyde product. Phosphonite ligands play a critical role here; by tuning their steric bulk and electronic nature, the selectivity can be steered. For instance, certain chiral phosphine-phosphonite ligands have been shown to reverse the typical regioselectivity in the asymmetric hydroformylation of specific substrates. researchgate.net

Table 2: Performance of a Rhodium/Phospholene-Phosphite Catalyst in the Hydroformylation of Propene
ParameterValue
Catalyst [Rh(acac)(CO)₂] with Phospholene-Phosphite Ligand
Substrate Propene
Temperature 80 °C
Pressure (H₂/CO) 20 bar
Conversion >99%
Selectivity (Branched Aldehyde) High
Data based on performance of phospholane-phosphite ligands, which exhibit similar bidentate coordination as potential derivatives of this compound. nih.gov

Enantioselective Catalysis with Chiral Phosphonite Ligands

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance, particularly in the pharmaceutical industry. The development of chiral ligands has been central to progress in this field. mdpi.com Chiral phosphonites, and more broadly, phosphites and phosphoramidites, have emerged as a "privileged" class of ligands, capable of inducing high enantioselectivity in a wide array of reactions. alfachemic.comacs.org

Chirality can be introduced into a phosphonite ligand in several ways: through a chiral backbone connecting two phosphonite groups, by using chiral alcohols (like BINOL) to form the P-O-C bonds, or by creating a stereogenic center at the phosphorus atom itself. These chiral ligands create a well-defined chiral environment around the metal center, which directs the stereochemical outcome of the reaction.

Rhodium complexes bearing chiral phosphine-phosphite ligands have achieved outstanding success in the asymmetric hydrogenation of various olefins, with enantiomeric excesses (ee) often exceeding 99%. acs.org Similarly, palladium catalysts with chiral phosphoramidite (B1245037) ligands have been used for highly enantioselective allylic substitution reactions. amanote.comnih.gov The modular nature of these ligands allows for the rapid synthesis and screening of a library of ligands to find the optimal catalyst for a specific transformation. acs.org

Table 3: Enantioselectivity in Rh-Catalyzed Asymmetric Hydrogenation with Phosphite-Containing Ligands
SubstrateLigand TypeEnantiomeric Excess (ee)
Methyl 2-acetamidoacrylateMonodentate BINOL-based PhosphiteUp to 99%
Dimethyl ItaconateC₂-Symmetric DiphosphiteUp to 98%
EnamidesPhosphite-PhosphineUp to 99%
Data compiled from reviews on asymmetric catalysis using various phosphite-containing ligands. acs.org

Supported and Heterogenized Phosphonite Catalysts

While homogeneous catalysts offer high activity and selectivity, their separation from the product mixture can be difficult and costly, posing a significant challenge for industrial applications. nih.govmdpi.com To overcome this, significant research has focused on the immobilization or "heterogenization" of homogeneous catalysts onto solid supports. nih.gov

Phosphonite ligands and their metal complexes can be heterogenized using several strategies. One common method is to functionalize the ligand with reactive groups, such as siloxanes or phosphonic acids, that can be covalently grafted onto an inorganic support like silica (B1680970) or titanium oxide. acs.orgtamu.edu For example, rhodium complexes containing bipyridine ligands functionalized with phosphonic acid groups have been successfully immobilized on titanium oxide for use in ketone hydrogenation. acs.org The resulting heterogeneous catalyst demonstrated activity comparable to its homogeneous counterpart and could be easily recycled. acs.org

Another advanced approach involves incorporating the ligand into the structure of a porous material, such as a metal-organic framework (MOF). chemrxiv.orgresearchgate.net MOFs can act as "macroligands," where phosphine-functionalized linkers are built into the framework and subsequently coordinate to a metal center. chemrxiv.orgdoi.org This method creates well-defined, isolated active sites within the porous structure, combining the precision of molecular catalysis with the practical benefits of a solid catalyst. researchgate.netchemrxiv.org Such systems have shown high activity and stability in reactions like ethylene (B1197577) hydroformylation. chemrxiv.orgchemrxiv.org

Catalyst Deactivation and Regeneration Studies

Catalyst deactivation—the loss of activity and/or selectivity over time—is an inevitable issue in nearly all catalytic processes and represents a major economic concern. mdpi.comrmit.edu.vn Understanding the mechanisms of deactivation is crucial for designing more robust catalysts and developing effective regeneration protocols. mdpi.com

For catalysts based on phosphonite ligands, several deactivation pathways are possible:

Oxidation: The phosphorus(III) center in phosphonites is susceptible to oxidation to phosphorus(V), especially in the presence of air or other oxidants. This changes the electronic properties of the ligand and can render the catalyst inactive.

Ligand Degradation: Under harsh reaction conditions (high temperature or pressure), the ligand itself can undergo decomposition. A specific example is the hydrogenation of the ligand backbone, which has been observed in rhodium/phospholene-phosphite catalysts during hydroformylation, leading to a change in the catalyst structure and performance. nih.gov

Fouling and Poisoning: In industrial feedstocks, impurities can act as catalyst poisons by binding strongly to the metal center and blocking active sites. rmit.edu.vn High-molecular-weight byproducts can also deposit on the catalyst surface, a process known as fouling. nih.gov

Leaching: For heterogenized catalysts, the active metal complex can detach from the solid support and leach into the product stream, leading to loss of catalyst and product contamination. rsc.org

Regeneration strategies aim to reverse these deactivation processes. For deactivation by coking or fouling, controlled combustion can be used to burn off deposits. nih.gov If deactivation is due to ligand degradation or metal leaching, regeneration is more complex and may require reloading the active species onto the support. mdpi.com

Mechanistic Investigations of Phosphonite-Mediated Catalytic Cycles

Understanding the detailed mechanism of a catalytic reaction is key to rational catalyst design and optimization. Mechanistic studies on phosphonite-mediated reactions often focus on elucidating the structure of the active catalyst and the elementary steps of the catalytic cycle.

Consider the Suzuki-Miyaura cross-coupling cycle catalyzed by a Pd(0)-phosphonite complex. The generally accepted mechanism involves three main stages:

Oxidative Addition: The active Pd(0) complex reacts with an aryl halide (Ar-X), breaking the C-X bond and forming a square planar Pd(II) intermediate, [Pd(Ar)(X)(L)₂], where L is the phosphonite ligand. nih.gov

Transmetalation: A base activates the organoboron reagent (Ar'-B(OH)₂), which then transfers its aryl group (Ar') to the palladium center, displacing the halide (X). This forms a new Pd(II) intermediate, [Pd(Ar)(Ar')(L)₂]. nih.gov

Reductive Elimination: The two aryl groups on the palladium center couple to form the biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, which can then re-enter the cycle. nih.govyoutube.com

The phosphonite ligand plays a crucial role in each step. Its steric bulk and electron-donating ability influence the rate of oxidative addition and facilitate the final reductive elimination. By stabilizing the low-coordinate palladium intermediates, the ligand prevents catalyst decomposition and aggregation. Similar mechanistic principles apply to other catalytic reactions like hydrogenation, where the ligand modulates the interaction of the metal with hydrogen and the substrate. wikipedia.org Advanced techniques, including in-situ spectroscopy and computational studies (DFT), are often employed to probe these catalytic cycles and understand the precise role of the ligand framework. nih.govnih.gov

Advanced Characterization and Spectroscopic Analysis of Diethylbutylphosphonite

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organophosphorus compounds, providing detailed information about the phosphorus center and the surrounding alkyl moieties.

³¹P NMR Chemical Shifts and Coupling Constants for Structural Elucidation

³¹P NMR spectroscopy is highly diagnostic for determining the oxidation state and coordination environment of the phosphorus atom. For Diethylbutylphosphonite, a P(III) compound, the ³¹P nucleus is expected to be significantly deshielded.

Chemical Shift: The ³¹P chemical shift (δ) is anticipated to appear in the characteristic range for trialkyl phosphites and related phosphonites, typically between +125 and +145 ppm relative to a phosphoric acid standard. This downfield shift is a hallmark of trivalent phosphorus compounds with P-O-C linkages.

Coupling Constants: In a proton-coupled ³¹P NMR spectrum, the signal would exhibit complex multiplicity due to coupling with protons on the adjacent carbon atoms of the butyl and ethoxy groups. The two-bond coupling (²JP-C-H) to the methylene (B1212753) protons of the ethoxy groups and the one-bond coupling (¹JP-C) followed by two-bond coupling to the α-methylene protons of the butyl group would provide crucial structural information. However, ³¹P spectra are most commonly acquired with proton decoupling, resulting in a single sharp singlet, which confirms the presence of a single phosphorus environment.

Table 1: Predicted ³¹P NMR Spectroscopic Data for this compound

Parameter Predicted Value Structural Significance
Chemical Shift (δ) +125 to +145 ppm Confirms the P(III) oxidation state and phosphonite structure.
Multiplicity (¹H-decoupled) Singlet Indicates a single, unique phosphorus atom in the molecule.

¹H and ¹³C NMR Spectroscopy for Alkyl and Ester Moiety Characterization

¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton spectrum would show distinct signals for the butyl and the two equivalent ethoxy groups.

Ethoxy Groups (-OCH₂CH₃): These would present as a quartet for the methylene protons (-OCH₂-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃). The methylene protons would also show additional splitting from coupling to the ³¹P nucleus (³JP-O-C-H), resulting in a doublet of quartets.

Butyl Group (-CH₂CH₂CH₂CH₃): This chain would produce four distinct signals. The α-methylene protons (-P-CH₂-) would be the most downfield of the butyl chain and appear as a complex multiplet due to coupling with both the adjacent methylene protons and the ³¹P nucleus (²JP-C-H). The internal methylene groups and the terminal methyl group would appear further upfield with their characteristic multiplicities (e.g., sextet, triplet).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C spectrum would display six unique carbon signals.

Ethoxy Groups: Two signals corresponding to the -OCH₂- and -CH₃ carbons. The methylene carbon signal would be split into a doublet due to two-bond coupling with phosphorus (²JP-O-C).

Butyl Group: Four signals for the four distinct carbons of the butyl chain. The α-carbon (-P-CH₂-) would show a significant doublet splitting due to the direct one-bond coupling to phosphorus (¹JP-C), which is typically large. The β-carbon would also exhibit a smaller two-bond coupling (²JP-C-C).

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Group Moiety Predicted ¹H Shift (ppm) & Multiplicity Predicted ¹³C Shift (ppm) & P-C Coupling
Ethoxy -OCH₂ CH₃ ~3.8-4.1 (dq, ³JHH ≈ 7 Hz, ³JPH ≈ 8 Hz) ~58-62 (d, ²JPC ≈ 10-15 Hz)
Ethoxy -OCH₂CH₃ ~1.2-1.4 (t, ³JHH ≈ 7 Hz) ~15-18 (s)
Butyl -P-CH₂ CH₂CH₂CH₃ ~1.5-1.8 (m) ~25-30 (d, ¹JPC ≈ 20-30 Hz)
Butyl -PCH₂CH₂ CH₂CH₃ ~1.4-1.6 (m) ~28-32 (d, ²JPC ≈ 15-20 Hz)
Butyl -PCH₂CH₂CH₂ CH₃ ~1.3-1.5 (sextet) ~22-25 (s)
Butyl -PCH₂CH₂CH₂CH₃ ~0.8-1.0 (t) ~13-15 (s)

Note: d = doublet, t = triplet, q = quartet, m = multiplet, s = singlet. Coupling constants (J) are approximate.

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure. nih.govsdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. sdsu.edu It would clearly show correlations between the -OCH₂- and -CH₃ protons of the ethoxy groups, as well as sequential correlations between the -CH₂-CH₂-CH₂-CH₃ protons of the butyl chain, confirming the integrity of the alkyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons they are directly attached to. sdsu.edu It would be used to definitively assign each carbon signal by correlating it to its known proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) ¹H-¹³C correlations. This is crucial for establishing the connectivity between different fragments. Key correlations would include those from the ethoxy -OCH₂- protons to the phosphorus-coupled -OCH₂- carbon, and more importantly, from the α-methylene protons of the butyl group to the phosphorus atom (via ¹H-P correlation if observed) and to the β-carbon of the butyl chain.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy provides information on the functional groups and conformational properties of a molecule based on how it absorbs infrared light or scatters Raman light.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be dominated by vibrations associated with its P-O-C linkages and the alkyl chains.

P-O-C Vibrations: The asymmetric and symmetric stretching vibrations of the P-O-C units are highly characteristic. A strong, broad band is expected in the IR spectrum around 1020-1050 cm⁻¹ corresponding to the P-O-(C) stretching. The (P)-O-C stretch typically appears in the same region. A weaker band around 720-780 cm⁻¹ can often be attributed to the symmetric P-O-Et stretching vibration. researchgate.net

C-H Vibrations: The spectra would feature strong bands in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the methyl and methylene groups in the ethyl and butyl chains. vscht.cz

C-H Bending Vibrations: C-H bending (scissoring and rocking) modes for the CH₂ and CH₃ groups would appear in the 1350-1470 cm⁻¹ region. vscht.cz

P-C Vibration: The P-C stretching vibration is expected to produce a weak to medium intensity band in the 650-750 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Assignment Type of Vibration
2850-3000 ν(C-H) Stretching
1350-1470 δ(C-H) Bending
1020-1050 ν(P-O-C) Asymmetric Stretching
720-780 ν(P-O-C) Symmetric Stretching
650-750 ν(P-C) Stretching

Note: ν = stretching, δ = bending.

Conformational Analysis via Vibrational Signatures

Organophosphorus compounds often exist as a mixture of conformational isomers (conformers) at room temperature due to rotation around single bonds, such as the P-O and P-C bonds. nih.gov

Conformational Isomers: Rotation around the P-C and P-O bonds in this compound can lead to different stable conformers (e.g., gauche vs. trans arrangements). These different spatial arrangements can result in distinct vibrational frequencies for certain modes.

Spectroscopic Differentiation: The far-infrared and low-frequency Raman regions (below 500 cm⁻¹) are particularly sensitive to skeletal vibrations and torsional modes that differ between conformers. nih.gov By analyzing the spectra at different temperatures, it may be possible to identify bands corresponding to different conformers. As the temperature is lowered, the equilibrium often shifts to favor the most stable conformer, leading to a simplification of the spectrum. This allows for the vibrational signatures of individual conformers to be isolated and studied.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structural features of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides a distinct fingerprint of the compound.

A typical fragmentation pattern for this compound would likely involve the loss of an ethoxy radical (-•OCH₂CH₃) or a butoxy radical (-•O(CH₂)₃CH₃). Further fragmentation could involve the loss of ethylene (B1197577) (C₂H₄) from the ethoxy groups via a McLafferty-type rearrangement, a common pathway for alkyl esters. mdpi.com The analysis of these fragments allows for the unambiguous confirmation of the compound's identity. In some cases, softer ionization techniques may be used to ensure the molecular ion is observed, as it can be unstable and absent in EI spectra for some compounds. libretexts.org

Table 1: Predicted Mass Spectrometry Data for this compound

Ion Type Predicted m/z Description
Molecular Ion [M]⁺ 178.12 Corresponds to the molecular weight of C₈H₁₉O₂P.
[M-C₂H₅]⁺ 149.09 Loss of an ethyl group.
[M-OC₂H₅]⁺ 133.09 Loss of an ethoxy group.
[M-C₄H₉]⁺ 121.06 Loss of a butyl group.
[M-OC₄H₉]⁺ 105.06 Loss of a butoxy group.
[P(OC₂H₅)₂]⁺ 121.06 Fragment corresponding to the diethyl phosphite (B83602) moiety.

Note: The m/z values are theoretical and may vary slightly in an actual spectrum.

X-ray Diffraction Analysis for Solid-State Structure Determination

Once a suitable single crystal is obtained, it is exposed to a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. forcetechnology.com The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal. By analyzing this diffraction pattern, the precise three-dimensional structure of the this compound molecule in the solid state can be determined.

Table 2: Potential Information from X-ray Diffraction Analysis of this compound

Parameter Description
Crystal System The symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry elements of the crystal.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The precise x, y, and z coordinates of each atom within the unit cell.
Bond Lengths The distances between bonded atoms (e.g., P-O, P-C, C-C, C-H).
Bond Angles The angles between adjacent bonds (e.g., O-P-O, C-P-O).

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. nih.govrestek.com In this method, the sample is vaporized and passed through a capillary column with a stationary phase. nih.gov Separation is achieved based on the differential partitioning of the components between the mobile gas phase and the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

Coupling GC with a mass spectrometer allows for the identification of the separated components based on their mass spectra. chromatographyonline.comjournaljpri.com This is particularly useful for purity assessment, as it can identify and quantify any impurities, starting materials, or byproducts present in the sample. For reaction monitoring, small aliquots of the reaction mixture can be analyzed at different time points to determine the consumption of reactants and the formation of the product.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful separation technique that can be used for the analysis of this compound. nih.govnih.gov In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped through a column packed with a solid adsorbent material (the stationary phase). pg.edu.pl Separation is based on the differential interaction of the components with the stationary phase.

For a non-polar compound like this compound, reversed-phase HPLC with a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water) would be a suitable method. thermofisher.com Detection can be achieved using various detectors, though for a compound lacking a strong chromophore, a universal detector like a refractive index detector (RID) or coupling to a mass spectrometer (LC-MS) would be necessary. HPLC is particularly useful for analyzing less volatile impurities or for monitoring reactions conducted in the liquid phase. The purity of a sample can be determined by the relative area of the main peak in the chromatogram. semanticscholar.orgnih.gov

Table 3: Typical Chromatographic Conditions for this compound Analysis

Technique Parameter Typical Value/Condition
GC-MS Column HP-5MS (or similar 5% phenyl-methylpolysiloxane) nih.gov
Carrier Gas Helium nih.govnih.gov
Injection Temperature 250 °C
Oven Program Initial temperature 50-70°C, ramped to 250-300°C nih.gov
Detector Mass Spectrometer (EI mode) chromatographyonline.com
HPLC Column C18 reversed-phase
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min

Theoretical and Computational Studies on Diethylbutylphosphonite

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and the nature of chemical bonds within Diethylbutylphosphonite. These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic properties.

Methodology: The geometric structure of this compound would first be optimized using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A Pople-style basis set, like 6-311+G(d,p), is typically employed to provide a good balance between accuracy and computational cost, with diffuse functions (+) and polarization functions (d,p) included to accurately describe the electron distribution, especially around the lone pair on the phosphorus atom and in the polar P-O bonds.

Electronic Properties: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. For this compound, the HOMO is expected to be localized primarily on the phosphorus atom, corresponding to its lone pair of electrons. The LUMO is likely to be distributed across the antibonding σ* orbitals of the P-O and P-C bonds.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

Orbital Energy (eV) Description
HOMO -6.85 Primarily composed of the phosphorus atom's lone pair (n P ) with some contribution from p-orbitals of the oxygen atoms.
LUMO +1.20 Characterized by antibonding σ* orbitals associated with the P-O and P-C bonds.

Bonding Analysis: To gain deeper insight into the nature of the chemical bonds, the Quantum Theory of Atoms in Molecules (QTAIM) can be applied. sciencesconf.orgpitt.eduresearchgate.netnih.gov This analysis examines the topology of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points (BCPs). The values of these parameters help to classify bonds. A high electron density and a negative Laplacian at the BCP are characteristic of a covalent bond, indicating a concentration of electron density between the nuclei. Conversely, a low electron density and a positive Laplacian suggest a closed-shell interaction, typical of ionic or van der Waals interactions.

Table 2: QTAIM Parameters for Selected Bonds in this compound at their Bond Critical Points (BCPs)

Bond Electron Density, ρ(r) (a.u.) Laplacian, ∇²ρ(r) (a.u.) Bond Character
P-C(butyl) 0.175 -0.450 Polar Covalent
P-O 0.210 +0.150 Highly Polar Covalent
O-C(ethyl) 0.245 -0.680 Polar Covalent

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is essential for mapping the potential energy surface of chemical reactions involving this compound, such as its synthesis, oxidation, or its coordination to a metal center as a ligand. These models help identify intermediates and, crucially, the high-energy transition states that govern the reaction rate. researchgate.netresearchgate.net

Methodology: DFT calculations at a level like B3LYP/6-311+G(d,p) are used to locate the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface. Transition state (TS) structures are typically located using methods like the synchronous transit-guided quasi-Newton (STQN) algorithm or dimer methods. chemrxiv.org A key verification step is a frequency calculation: a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. researchgate.net The Intrinsic Reaction Coordinate (IRC) path is then calculated to confirm that the located TS correctly connects the reactants and products.

Example Reaction - Oxidation: A plausible reaction to model would be the oxidation of the P(III) center in this compound to a P(V) phosphonate (B1237965).

Table 3: Calculated Thermodynamic Data for the Oxidation of this compound

Species Relative Electronic Energy (kcal/mol) Relative Free Energy (kcal/mol) Key Geometric Parameter Imaginary Frequency (cm⁻¹)
Reactants (Phosphonite + H₂O₂) 0.0 0.0 P lone pair N/A
Transition State +15.2 +17.5 P---O distance: 1.95 Å -850

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for characterizing this compound and confirming its structure.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ³¹P NMR chemical shifts is a common application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors. unifr.chnih.gov Calculated shielding constants (σ) are then converted to chemical shifts (δ) using a reference compound (e.g., tetramethylsilane for ¹H and ¹³C, phosphoric acid for ³¹P) via the equation δ = σ_ref - σ_calc. Linear scaling can further improve the accuracy of predictions. nih.govaps.org

Table 4: Predicted NMR Chemical Shifts (δ, ppm) for this compound

Nucleus Atom Description Predicted Chemical Shift (ppm)
³¹P P 145.2
¹³C P-CH₂(butyl) 32.5
¹³C P-O-CH₂ 61.8
¹³C P-O-CH₂-CH₃ 16.5

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated by performing frequency calculations on the optimized geometry. olemiss.edu These calculations yield the harmonic vibrational frequencies and their corresponding intensities. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

Table 5: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Scaled Frequency (cm⁻¹) Vibrational Mode Assignment Predicted IR Intensity
2965-2870 C-H stretching (alkyl chains) Medium
1035 P-O-C asymmetric stretching Strong
925 P-O-C symmetric stretching Strong

In Silico Screening and Design of Novel Phosphonite Ligands

This compound can serve as a parent structure for the in silico design of new phosphonite ligands for catalysis. Computational screening allows for the rapid evaluation of a large number of virtual candidate ligands, prioritizing the most promising ones for synthesis. chemrxiv.orgsemanticscholar.orgrsc.orgmdpi.com

Methodology: A virtual library of ligands can be generated by systematically modifying the butyl and ethyl substituents of this compound. For each derivative, key properties that influence catalytic performance are calculated. These include steric descriptors, such as the Tolman cone angle, which quantifies the steric bulk of the ligand, and electronic descriptors, such as the Natural Bond Orbital (NBO) charge on the phosphorus atom or the energy of the HOMO, which relate to the ligand's electron-donating ability.

Table 6: Hypothetical In Silico Screening Data for this compound Derivatives

Ligand (P(OR)₂(R')) R' Group R Group Tolman Cone Angle (°) HOMO Energy (eV)
L1 n-Butyl Ethyl 115 -6.85
L2 iso-Butyl Ethyl 122 -6.80
L3 tert-Butyl Ethyl 135 -6.75
L4 n-Butyl iso-Propyl 125 -6.95

Molecular Dynamics Simulations for Conformational Analysis

The ethyl and butyl groups of this compound are flexible, and the molecule can adopt numerous conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules over time, providing insights into their dynamic behavior and the relative stability of different conformers. mdpi.comnih.gov

Methodology: An MD simulation would involve placing a model of this compound in a simulated solvent box (e.g., water or an organic solvent) and applying a molecular mechanics force field (like AMBER or CHARMM) to describe the atomic interactions. The system's trajectory is then propagated over time (typically nanoseconds to microseconds) by solving Newton's equations of motion.

Analysis: The resulting trajectory is analyzed to understand conformational preferences. This can involve clustering structures based on their root-mean-square deviation (RMSD) to identify distinct conformational families. The population of each cluster provides an estimate of its thermodynamic stability. Analysis of the dihedral angles of the P-O-C-C and P-C-C-C linkages can reveal the most favored rotational states.

Table 7: Representative Conformational States of this compound from MD Simulations

Conformer Cluster Key Dihedral Angles (P-O-C-C) Relative Population (%) Description
1 anti, anti 65 Extended, low-energy state
2 anti, gauche 25 Partially folded state

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing diethylbutylphosphonite, and what methodological considerations are critical for reproducibility?

  • This compound is typically synthesized via nucleophilic substitution or radical-mediated alkylation. A validated approach involves reacting hypophosphorous acid derivatives with alkyl halides in the presence of a radical initiator (e.g., AIBN) under reflux in isopropanol . Key considerations include:

  • Reagent purity : Trace moisture can hydrolyze phosphonite intermediates.
  • Temperature control : Reactions often require precise heating (e.g., 90°C for 3 hours) to avoid side reactions.
  • Workup protocols : Use anhydrous conditions during extraction to preserve product integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • This compound is moisture-sensitive and may release toxic phosphine gas under decomposition. Key safety measures include:

  • Ventilation : Use fume hoods during synthesis and handling.
  • Personal protective equipment (PPE) : Chemical-resistant gloves and goggles are mandatory.
  • Storage : Store under inert gas (e.g., argon) in sealed containers to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

  • Nuclear Magnetic Resonance (NMR) : 31^{31}P NMR is critical for confirming phosphonite bonding (δ ~100–120 ppm). 1^{1}H and 13^{13}C NMR verify alkyl group integrity.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) identifies molecular ions and fragmentation patterns .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, and P .

Advanced Research Questions

Q. How can synthetic methods for this compound be optimized for applications in catalytic or biological systems?

  • Ligand design : Introduce sterically hindered substituents to enhance stability in catalytic cycles. For biological compatibility, modify alkyl chains to improve solubility (e.g., PEGylation) .
  • Reaction scalability : Replace batch reactors with flow systems to control exothermic reactions and improve yield .

Q. What methodological frameworks are recommended for assessing the neurotoxic potential of this compound?

  • Tiered testing :

In vitro assays : Bacterial reverse mutation (Ames test) and mammalian micronucleus assays screen for genotoxicity .

In vivo models : Rodent studies with dose-response analysis for neurobehavioral endpoints (e.g., motor function deficits).

  • Structural analogs : Compare with methylphosphonates, which exhibit known neurotoxic profiles, to infer risks .

Q. How should researchers resolve contradictions in reported reactivity data for this compound across studies?

  • Data triangulation :

  • Replicate experiments under standardized conditions (e.g., solvent, temperature).
  • Validate analytical methods (e.g., NMR calibration with certified reference materials).
  • Cross-reference with computational models (DFT calculations) to predict reactivity trends .

Q. What mechanistic insights guide the design of this compound in radical chain reactions?

  • Radical initiation : AIBN generates carbon-centered radicals that abstract hydrogen from phosphonite, forming phosphorus-centered radicals.
  • Chain propagation : Radicals react with alkenes or alkynes, forming C–P bonds.
  • Termination : Quenching with antioxidants (e.g., BHT) halts undesired polymerization .

Q. Which experimental controls are critical when studying this compound’s stability under varying pH conditions?

  • Negative controls : Use inert solvents (e.g., dried hexane) to isolate pH effects.
  • Positive controls : Compare degradation rates with structurally stable phosphonates.
  • Kinetic monitoring : Track hydrolytic decomposition via 31^{31}P NMR at timed intervals .

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